2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
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Overview
Description
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is an organic compound that features a furan ring substituted with two methyl groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: This intermediate can be synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Formation of the Amide Bond: The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides and esters.
Scientific Research Applications
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways by altering enzyme function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carbonyl chloride: A precursor in the synthesis of the target compound.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
2-Aminobenzoic acid: A starting material in the synthesis of the target compound.
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYKMMAYYAVBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356415 |
Source
|
Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49681066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357420-38-3 |
Source
|
Record name | 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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